molecular formula C22H21N5OS B2426297 N-(4-ethylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852375-48-5

N-(4-ethylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2426297
CAS No.: 852375-48-5
M. Wt: 403.5
InChI Key: JDDXGCYPYULXCB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a triazolo[4,3-b]pyridazine ring, which is a type of heterocyclic compound. These types of compounds are often found in pharmaceuticals and dyes .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the functional groups present. Generally, compounds with similar structures have moderate to high solubility in water and organic solvents .

Scientific Research Applications

Antiviral Activity

N-(4-ethylphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide and its derivatives have shown promise in antiviral research. For example, derivatives of this compound demonstrated significant antiviral activity against hepatitis-A virus (HAV) in a study by Shamroukh and Ali (2008) Shamroukh & Ali, 2008.

Anticancer Properties

Compounds structurally related to this compound have been found to possess anticancer properties. Wang et al. (2015) showed that specific derivatives had potent antiproliferative activities against various human cancer cell lines Wang et al., 2015.

Chemical and Pharmacological Activities

Al-Afaleq and Abubshait (2001) explored the potential chemical and pharmacological activities of related compounds. They synthesized novel pyrazolo[3,4-d]pyrimidines and 1,2,4-triazolo[5,1-f]pyrimidines derivatives, anticipating considerable pharmacological activities Al-Afaleq & Abubshait, 2001.

Synthesis and Biological Assessment

A diverse set of acetamides related to this compound was synthesized by Karpina et al. (2019), who conducted a biological assessment of these compounds. The study focused on their pharmacological activity, highlighting the versatility of this chemical structure in medicinal chemistry Karpina et al., 2019.

Antimicrobial Activity

Abbady (2014) synthesized novel 1,2,4-triazoles and related derivatives, finding significant antimicrobial activity. This research suggests the potential of these compounds, including this compound, in developing new antimicrobial agents Abbady, 2014.

Structure Analysis and Theoretical Studies

Sallam et al. (2021) conducted a study involving structure analysis, DFT calculations, and Hirshfeld surface studies on pyridazine analogs, which are structurally related to the compound . Their research contributes to the understanding of the molecular structure and properties of such compounds Sallam et al., 2021.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many triazole derivatives have biological activity and are used in medicine and agriculture .

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5OS/c1-3-16-6-10-18(11-7-16)23-20(28)14-29-21-13-12-19-24-25-22(27(19)26-21)17-8-4-15(2)5-9-17/h4-13H,3,14H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDXGCYPYULXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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